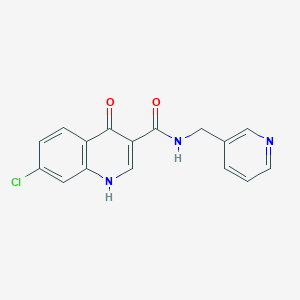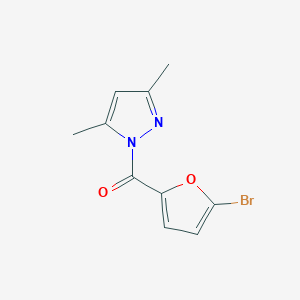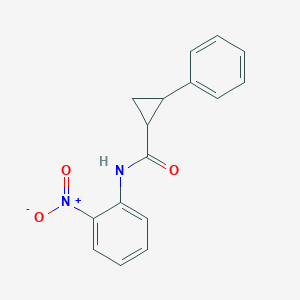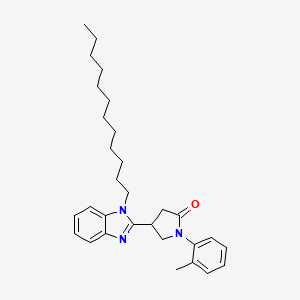![molecular formula C12H16N2O4S B10978122 1-[(2-Nitrophenyl)sulfonyl]azepane](/img/structure/B10978122.png)
1-[(2-Nitrophenyl)sulfonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Nitrobenzenesulfonyl)azepane , is a chemical compound with the following structure:
Structure: C9H12N2O4S
This compound belongs to the class of azepanes, which are seven-membered heterocycles containing a nitrogen atom. The presence of the nitrobenzenesulfonyl group imparts unique properties to this compound.
Preparation Methods
1-[(2-Nitrophenyl)sulfonyl]azepane can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-nitrobenzenesulfonyl chloride with azepane (or its derivatives) in the presence of a base. The reaction proceeds as follows:
Formation of Arenium Ion (Slow Step):
Proton Transfer (Fast Step):
Chemical Reactions Analysis
1-[(2-Nitrophenyl)sulfonyl]azepane undergoes electrophilic aromatic substitution reactions due to the maintenance of aromaticity. Common reactions include halogenation (e.g., bromination), nitration, and sulfonation. Reagents such as bromine, nitric acid, and sulfuric acid are used. The major products formed are derivatives of this compound with substituted groups.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of other organic compounds.
Biology: In studies related to enzyme inhibition or protein modification.
Medicine: Investigated for potential pharmacological activities.
Industry: Used in the preparation of specialty chemicals.
Mechanism of Action
The exact mechanism by which 1-[(2-Nitrophenyl)sulfonyl]azepane exerts its effects depends on its specific application. It may interact with specific molecular targets, affecting cellular processes or enzymatic activity.
Comparison with Similar Compounds
1-[(2-Nitrophenyl)sulfonyl]azepane is unique due to its specific substitution pattern and the presence of the nitrobenzenesulfonyl group. Similar compounds include other azepanes and sulfonamide derivatives.
Remember that this compound’s properties and applications may vary based on specific contexts and research areas.
Properties
Molecular Formula |
C12H16N2O4S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H16N2O4S/c15-14(16)11-7-3-4-8-12(11)19(17,18)13-9-5-1-2-6-10-13/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
VLURVSWVLIJWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B10978044.png)
![3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B10978053.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B10978054.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B10978056.png)
![1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B10978059.png)
![1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B10978070.png)

![3-(2-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B10978082.png)

![N-(2-methylbutan-2-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10978099.png)
![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10978104.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10978129.png)

